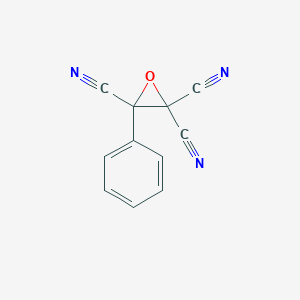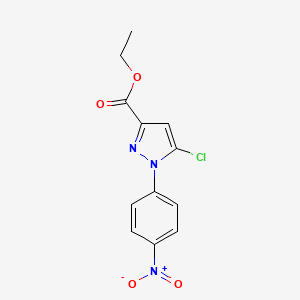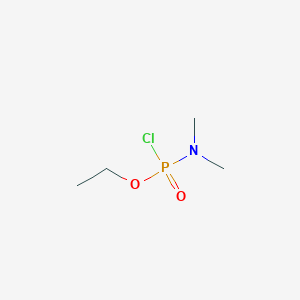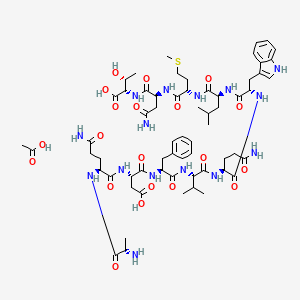
Glucagon (19-29), human acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon (19-29), human acetate, is a COOH-terminal fragment processed from the hormone glucagon. This peptide fragment is known for its potent and efficient inhibition of insulin secretion. It plays a significant role in regulating glucose metabolism and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucagon (19-29), human acetate, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Glucagon (19-29), human acetate, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)
Deprotection Reagents: Piperidine (for Fmoc removal)
Cleavage Reagents: TFA (Trifluoroacetic acid) for cleaving the peptide from the resin.
Major Products: The primary product of these reactions is the this compound peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification.
Scientific Research Applications
Glucagon (19-29), human acetate, has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in regulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for conditions like diabetes due to its ability to inhibit insulin secretion.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Glucagon (19-29), human acetate, exerts its effects by binding to specific receptors on pancreatic beta cells, leading to the inhibition of insulin secretion. This action is mediated through a G-protein coupled receptor (GPCR) pathway, which involves the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, and subsequently activating protein kinase A (PKA). This cascade ultimately results in the inhibition of insulin release .
Comparison with Similar Compounds
Glucagon: The full-length hormone from which Glucagon (19-29) is derived.
Glucagon-like peptide-1 (GLP-1): Another peptide derived from the same precursor, proglucagon, with different physiological effects.
Dasiglucagon: A synthetic analog of glucagon used for treating severe hypoglycemia.
Uniqueness: Glucagon (19-29), human acetate, is unique due to its specific inhibitory effect on insulin secretion, which is not observed with the full-length glucagon or GLP-1. This makes it a valuable tool for studying insulin regulation and potential therapeutic applications in diabetes management .
Properties
Molecular Formula |
C63H93N15O20S |
|---|---|
Molecular Weight |
1412.6 g/mol |
IUPAC Name |
acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C61H89N15O18S.C2H4O2/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62;1-2(3)4/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94);1H3,(H,3,4)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-;/m0./s1 |
InChI Key |
MXGVJLSIUYCTCF-HOZXXMOVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


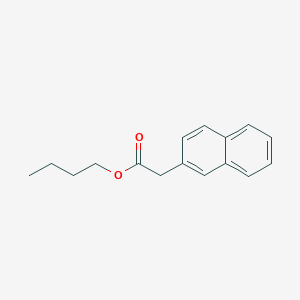
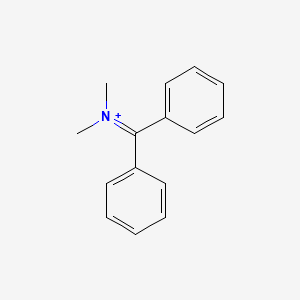

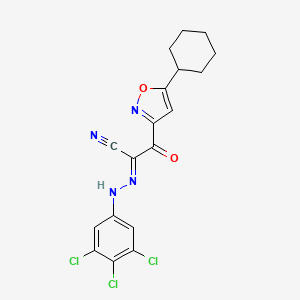
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
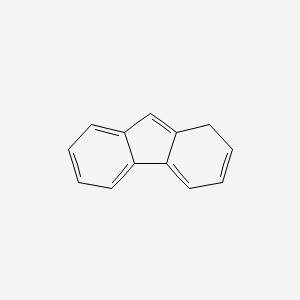
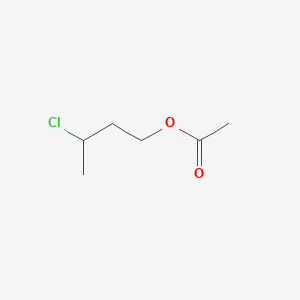
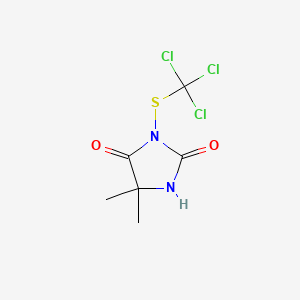
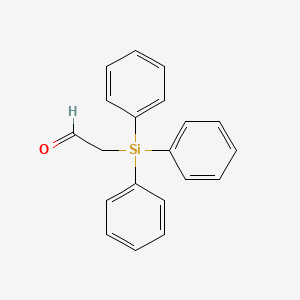
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)

